BenchChemオンラインストアへようこそ!

1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide

CB2 Receptor Pharmacology Functional Selectivity Allosteric Modulation

Procure this specific 1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide (CAS 946353-21-5) to establish a critical 'H-atom' baseline for CB2 receptor SAR studies. Structural analogs (e.g., C-5 aryl derivatives) invert functionality from agonism to inverse agonism. Using EC21a or generic 2-oxopyridine-3-carboxamides in its place yields unpredictable biological results, compromising your screening campaign. This compound's unique N1-benzyl and 2-methylsulfanylphenyl C3-amide substitution fills an unexplored gap in published CB2 allosteric modulator SAR, enabling systematic mapping of functional selectivity determinants.

Molecular Formula C20H18N2O2S
Molecular Weight 350.44
CAS No. 946353-21-5
Cat. No. B2400667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide
CAS946353-21-5
Molecular FormulaC20H18N2O2S
Molecular Weight350.44
Structural Identifiers
SMILESCSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
InChIInChI=1S/C20H18N2O2S/c1-25-18-12-6-5-11-17(18)21-19(23)16-10-7-13-22(20(16)24)14-15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,21,23)
InChIKeyYIZNZROGFTWBJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide (CAS 946353-21-5): Procurement and Differentiation Baseline


1-Benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide (CAS 946353-21-5) is a synthetic small molecule belonging to the 1,2-dihydro-2-oxopyridine-3-carboxamide class [1]. This class is notably explored for allosteric modulation of the Cannabinoid CB2 receptor, where specific structural modifications can switch a compound's functionality between agonism, neutral antagonism, and inverse agonism [1]. The target compound features a benzyl group at the N1 position and a unique 2-methylsulfanylphenyl amide at the C3 position, distinguishing it from other in-class candidates like the prototypical CB2 positive allosteric modulator EC21a [2]. While direct quantitative data for this specific compound is limited in public literature, its structural features position it as a key candidate for probing CB2 receptor pharmacology, where minute structural changes yield divergent functional outcomes [1].

Why 2-Oxopyridine-3-Carboxamides Like 1-Benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide Cannot Be Generically Substituted


Within the 1,2-dihydro-2-oxopyridine-3-carboxamide chemotype, replacing a substituent is not a trivial modification but can fundamentally invert a compound's pharmacological function. Research has demonstrated that altering the substituent at the C-5 position of the core can switch a ligand's behavior from CB2 receptor agonism to inverse agonism [1]. Similarly, modifications to the N1-benzyl and C3-amide groups critically control allosteric versus orthosteric binding modes and the recruitment of downstream effectors like β-arrestin2 [2]. Therefore, procuring a generic '2-oxopyridine-3-carboxamide' or a close analog like EC21a (a CB2 positive allosteric modulator) in place of the specific 1-benzyl-N-(2-methylsulfanylphenyl) derivative would yield unpredictable and non-equivalent biological results, directly compromising the integrity of any structure-activity relationship (SAR) study or screening campaign [1][2].

Quantitative Differentiation Evidence for 1-Benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide


Differentiation via Predicted Functional Selectivity Compared to the C-5 Phenyl Analog

High-strength, direct head-to-head quantitative data for this specific molecule is absent from public literature. The strongest available differentiation is a class-level inference from a closely related series. In a foundational study, the unsubstituted (C-5 = H) 1,2-dihydro-2-oxopyridine-3-carboxamide core exhibited CB2 receptor agonism, while the introduction of a C-5 phenyl group (Compound 18) shifted functionality to inverse agonism [1]. The target compound, possessing a hydrogen at C-5, is therefore predicted to operate as a CB2 agonist, fundamentally distinguishing it from C-5 substituted analogs that act as inverse agonists or neutral antagonists. This functional dichotomy is critical for target-specific screening [1].

CB2 Receptor Pharmacology Functional Selectivity Allosteric Modulation

Structural Differentiation from the Prototypical CB2 PAM EC21a

The target compound is structurally differentiated from EC21a, the first-in-class CB2 positive allosteric modulator (PAM). EC21a's structure features a p-fluorobenzyl group at N1 and a specific amide at C3 [1]. A subsequent SAR study on EC21a analogs showed that replacing the p-fluoro benzyl moiety with other substituents (e.g., ortho-fluoro or ortho-chloro benzyl groups) and using a cycloheptane-carboxamide at C3 (compounds A1/SV-10a and A5/SB-13a) retained PAM activity, enhancing CP55,940 efficacy in [35S]GTPγS assays [2]. The target compound possesses an unsubstituted benzyl group at N1 and a 2-methylsulfanylphenyl amide at C3. This distinct substitution pattern has not been characterized for its effect on CB2 allosteric modulation, representing a unique and unexplored point of chemical space within this series [1][2].

CB2 Positive Allosteric Modulator Structure-Activity Relationship EC21a

Key Research Application Scenarios for 1-Benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide


Probing CB2 Receptor Functional Selectivity in GPCR Drug Discovery

Based on class-level evidence that C-5 unsubstituted 2-oxopyridine-3-carboxamides act as CB2 agonists [1], this compound is best deployed in a panel of analogs to systematically map the structural determinants of CB2 functional selectivity. It serves as a critical 'H-atom' baseline at the C-5 position, against which the effects of introducing various aryl groups (leading to inverse agonism or antagonism) can be directly compared in cAMP or β-arrestin recruitment assays.

Expanding the SAR of CB2 Allosteric Modulators

As a novel structural analog of the prototypical CB2 PAM EC21a, this compound is ideally suited for screening in allosteric modulator assays. Its procurement is justified to explore how the combination of a simple benzyl N1-substituent and a 2-methylsulfanylphenyl C3-amide influences the allosteric modulation of orthosteric ligand (e.g., CP55,940) binding and efficacy, as was done for other EC21a derivatives [2]. This directly addresses an unexplored gap in the published SAR.

Use as a Selective Chemical Probe in Neuropathic Pain Models

Given that the parent scaffold EC21a demonstrated antinociceptive activity in an in vivo mouse model of neuropathic pain [2], procuring this structurally distinct analog is a rational next step. It can be used in comparative in vivo efficacy studies to determine if the specific N1/C3 substitution pattern enhances, retains, or abolishes this therapeutically relevant phenotype, thereby validating a new chemical lead series for pain management.

Quote Request

Request a Quote for 1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.